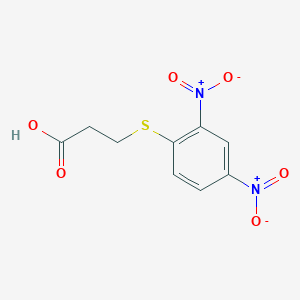![molecular formula C20H18N4O4S2 B304754 5-imino-2-(thien-2-ylmethyl)-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304754.png)
5-imino-2-(thien-2-ylmethyl)-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-imino-2-(thien-2-ylmethyl)-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-imino-2-(thien-2-ylmethyl)-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is not fully understood. However, studies have suggested that this compound may exert its effects through various pathways such as the inhibition of enzymes, the modulation of signaling pathways, and the induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 5-imino-2-(thien-2-ylmethyl)-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one exhibits various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells, reduce blood glucose levels, and improve cognitive function. However, further studies are needed to fully understand the mechanisms underlying these effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-imino-2-(thien-2-ylmethyl)-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one in lab experiments is its potential as a versatile building block for the synthesis of other functional materials. However, one limitation of using this compound is its relatively complex synthesis method, which may limit its widespread use in certain fields.
Zukünftige Richtungen
There are several future directions for the study of 5-imino-2-(thien-2-ylmethyl)-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one. For example, further studies are needed to fully understand the mechanisms underlying its various biochemical and physiological effects. Additionally, this compound could be further explored for its potential as a fluorescent probe and as a catalyst for various organic transformations. Finally, the synthesis method of this compound could be optimized to improve its efficiency and scalability for large-scale production.
Synthesemethoden
The synthesis of 5-imino-2-(thien-2-ylmethyl)-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves the reaction of 2-aminothiophenol, 3,4,5-trimethoxybenzaldehyde, and 2-amino-4,6-dimercapto-1,3,5-triazine in the presence of acetic acid and ethanol. The resulting compound has been characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
5-imino-2-(thien-2-ylmethyl)-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, as well as for its activity against other diseases such as diabetes and Alzheimer's disease. In materials science, this compound has been studied for its potential as a fluorescent probe and as a building block for the synthesis of other functional materials. In catalysis, this compound has been investigated for its potential as a catalyst for various organic transformations.
Eigenschaften
Produktname |
5-imino-2-(thien-2-ylmethyl)-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
|---|---|
Molekularformel |
C20H18N4O4S2 |
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
(6E)-5-imino-2-(thiophen-2-ylmethyl)-6-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H18N4O4S2/c1-26-14-8-11(9-15(27-2)17(14)28-3)7-13-18(21)24-20(22-19(13)25)30-16(23-24)10-12-5-4-6-29-12/h4-9,21H,10H2,1-3H3/b13-7+,21-18? |
InChI-Schlüssel |
SXWOPEDJVJBAPZ-CNENFLFXSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=N)N3C(=NC2=O)SC(=N3)CC4=CC=CS4 |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=N)N3C(=NC2=O)SC(=N3)CC4=CC=CS4 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=N)N3C(=NC2=O)SC(=N3)CC4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



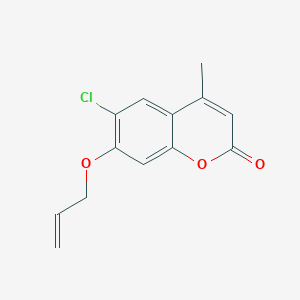
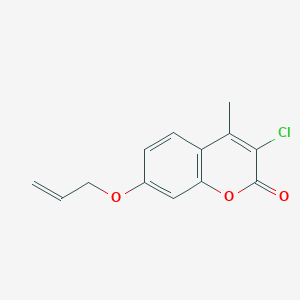

![8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B304680.png)
![1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline](/img/structure/B304682.png)


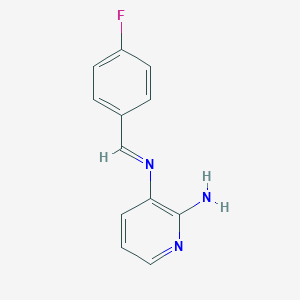
![2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B304688.png)

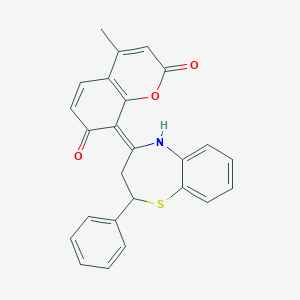
![2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline](/img/structure/B304693.png)

